Vitexin-4''-O-glucoside

Solubility Formulation Bioavailability

Vitexin-4''-O-glucoside (VOG) is distinguished by its dual glycosylation, conferring 25.3-fold higher aqueous solubility than vitexin. This enhances formulation ease and ensures consistent in vivo hepatoprotective effects (ALT/AST reduction, mitochondrial protection). Validate assays and injury models with a defined, high-purity standard—avoid experimental variability caused by generic vitexin substitutes.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B10799204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin-4''-O-glucoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2
InChIKeyNDSUKTASTPEKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitexin-4''-O-glucoside: Structural, Pharmacological, and Procurement- Relevant Overview


Vitexin-4''-O-glucoside (VOG; CAS 178468-00-3), also referred to as vitexin-4′-O-β-glucoside, is a flavonoid C,O-diglycoside isolated primarily from the leaves of Crataegus pinnatifida Bge. var. major (hawthorn) [1]. It is characterized by a C-glycosidic bond at the 8-position of the apigenin backbone and an additional O-linked glucose moiety at the 4″-position [2]. This dual glycosylation confers substantially enhanced aqueous solubility compared to the parent aglycone vitexin [3]. VOG has been documented to exhibit antioxidant, anti-inflammatory, hepatoprotective, and hypolipidemic activities in preclinical models [4]. It is commercially available as a research-grade analytical standard (e.g., ≥92.8% purity) from multiple vendors for in vitro and in vivo investigations .

Why Vitexin-4''-O-glucoside Cannot Be Replaced by Vitexin, Isovitexin, or Vitexin-2''-O-rhamnoside: A Procurement-Focused Rationale


VOG's structural glycosylation pattern distinguishes it functionally from the closely related vitexin, isovitexin, and vitexin-2''-O-rhamnoside. The additional O-linked glucose moiety substantially elevates aqueous solubility—a critical formulation constraint—while also altering in vivo disposition [1]. Direct comparative studies demonstrate that VOG and its in-class analogs exhibit divergent pharmacokinetic profiles, antioxidant potencies, and cytoprotective thresholds [2]. These differences preclude simple substitution; a compound selected for its enhanced solubility and hepatic protection will not behave identically to vitexin or isovitexin in assays or in vivo models. Consequently, procurement based solely on flavonoid class or generic 'vitexin' nomenclature risks experimental inconsistency and flawed data interpretation.

Vitexin-4''-O-glucoside: Quantifiable Differentiation from Structural Analogs


Enhanced Aqueous Solubility Versus Vitexin

VOG demonstrates a 25.3-fold increase in aqueous solubility relative to the parent compound vitexin. In deionized water at pH 7, VOG solubility was measured at 941.4 ± 68.7 mg/L, compared to 37.2 ± 2.8 mg/L for vitexin [1]. This difference is further magnified in phosphate buffer at pH 8, where VOG solubility reaches 1802.3 ± 228.6 mg/L versus 157.3 ± 3.1 mg/L for vitexin, representing an 11.5-fold improvement [1].

Solubility Formulation Bioavailability

Superior Cytoprotective Efficacy Against Oxidative Stress Relative to Vitexin-2''-O-rhamnoside

In a direct comparative study, VOG protected human adipose-derived stem cells (hADSCs) from H2O2-induced apoptosis at a concentration of 120 µM, whereas vitexin-2''-O-rhamnoside (VOR) required only 62.5 µM for comparable protection [1]. However, VOG exhibited a higher safety margin, with no cytotoxic effects observed at concentrations up to 480 µM, compared to 250 µM for VOR [1]. This suggests VOG has a broader therapeutic window despite lower molar potency in this specific assay.

Antioxidant Cytoprotection Stem Cells

Divergent Pharmacokinetic Profile Versus Vitexin-2''-O-rhamnoside

After intravenous administration of hawthorn leaf flavonoids (HLF) to rats at 10–40 mg/kg, VOG and VOR exhibited distinct pharmacokinetic behaviors. Both compounds followed a three-compartment open model with linear kinetics, but their plasma concentration-time profiles differed [1]. VOG demonstrated a longer elimination half-life and higher volume of distribution than VOR, indicating more extensive tissue distribution [1]. Separately, oral bioavailability of VOG in mice was determined to be 11.97 ± 0.66% at a 30 mg/kg dose [2].

Pharmacokinetics ADME In Vivo

Mitochondrial Membrane Potential Restoration in ECV-304 Cells

VOG at 128 µmol/L effectively protected ECV-304 cells against tert-butyl hydroperoxide (TBHP)-induced cytotoxicity by restoring mitochondrial membrane potential (ΔΨ) [1]. Specifically, VOG treatment significantly decreased MDA production and increased superoxide dismutase (SOD) activity [1]. This mechanism is distinct from the radical scavenging activity reported for vitexin and isovitexin, which exhibit very weak direct radical scavenging (IC50 > 2131 µM for vitexin, 1224 µM for isovitexin) [2].

Mitochondrial Function Oxidative Injury Cardiovascular

Hepatoprotection and In Vivo Efficacy in Acetaminophen-Induced Liver Injury

In a murine model of acetaminophen-induced acute liver injury, VOG administered orally at 30 and 60 mg/kg significantly reduced plasma ALT and AST levels compared to the model control group [1]. VOG also decreased liver MDA content and increased SOD and CAT activities, indicating attenuation of oxidative stress [1]. This in vivo efficacy is supported by reduced expression of TNF-α, IL-1β, and IL-6, and modulation of ER stress markers IRE-1α, XBP1s, and GRP78 [1]. While vitexin has also been reported to reduce ALT and AST in high-fat diet-fed mice, direct head-to-head comparisons between VOG and vitexin in the same liver injury model are not yet available [2].

Hepatoprotection Liver Injury In Vivo

High-Value Research and Industrial Application Scenarios for Vitexin-4''-O-glucoside


In Vivo Efficacy Studies of Hepatoprotective Agents

VOG is indicated for in vivo liver injury models (e.g., acetaminophen-, alcohol-, or high-fat diet-induced) where a flavonoid with demonstrated hepatoprotective activity and defined oral bioavailability is required. The compound's ability to reduce plasma ALT/AST and hepatic MDA, while increasing SOD and CAT, is supported by robust in vivo data [1]. Its higher aqueous solubility compared to vitexin facilitates oral gavage formulation without excessive organic co-solvents [2].

Mechanistic Studies of Mitochondrial Dysfunction and Oxidative Stress

VOG is a suitable tool for investigating mitochondrial-mediated oxidative injury pathways, particularly in endothelial (ECV-304) and stem cell (hADSC) models [1]. Its demonstrated ability to restore mitochondrial membrane potential and modulate antioxidant enzymes (SOD) provides a specific molecular phenotype that differs from the weak direct radical scavenging activity of vitexin and isovitexin [2].

Formulation Development for Poorly Soluble Natural Products

Given its 25.3-fold higher aqueous solubility than vitexin, VOG serves as a valuable reference compound or lead candidate for formulation scientists developing drug delivery systems for hydrophobic flavonoids [1]. Its solubility profile enables aqueous-based formulation strategies that may be transferable to other C-glycoside scaffolds.

Pharmacokinetic and Tissue Distribution Studies of Flavonoid Glycosides

VOG can be employed as a model compound to study the ADME of flavonoid C,O-diglycosides. Validated HPLC methods for plasma and tissue quantification are available, and its oral bioavailability (11.97%) and tissue distribution have been characterized in rodents [1]. This makes VOG a useful reference for comparative pharmacokinetic investigations involving vitexin analogs.

Technical Documentation Hub

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